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Abstract: This document provides detailed protocols for the synthesis of trimethylsulfonium
salt precursors and the subsequent in situ generation of dimethylsulfonium methylide, a

versatile reagent in organic synthesis, particularly for the Corey-Chaykovsky reaction.

Methodologies for precursor synthesis from dimethyl sulfide or dimethyl sulfoxide are

presented, along with various protocols for ylide generation using common bases. Quantitative

data is summarized for easy comparison, and reaction pathways are illustrated.

Introduction
Dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻) is a highly reactive sulfur ylide that serves as a

key methylene-transfer reagent in organic synthesis. It is most notably employed in the Corey-

Chaykovsky reaction to convert aldehydes and ketones to epoxides, imines to aziridines, and

α,β-unsaturated carbonyl compounds to cyclopropanes.[1][2][3] Due to its limited stability,

dimethylsulfonium methylide is typically generated in situ from a stable trimethylsulfonium
salt precursor through deprotonation with a strong base.[2][3] This document outlines reliable

methods for both the preparation of these precursors and their conversion to the reactive ylide

for immediate use in synthetic applications.
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The choice of precursor, typically a trimethylsulfonium halide, depends on the desired

reactivity, solubility, and cost. Several methods for their synthesis are available.

From Dimethyl Sulfide and Methyl Halides
A straightforward and common method for preparing trimethylsulfonium halides is the

reaction of dimethyl sulfide with a methyl halide.[4]

Experimental Protocol (General):

In a pressure-rated reaction vessel, combine dimethyl sulfide and the desired methyl halide

(methyl iodide, methyl bromide, or methyl chloride).

A solvent, such as water or an organic solvent, may be used. The reaction can also be

performed neat.

The reaction mixture is typically stirred at room temperature or with gentle heating. For more

volatile methyl halides like methyl chloride and methyl bromide, the reaction is conducted

under pressure.[1]

The reaction progress can be monitored by the precipitation of the trimethylsulfonium salt.

Upon completion, the salt is isolated by filtration, washed with a suitable solvent (e.g.,

acetone or ether), and dried under vacuum.

Table 1: Synthesis of Trimethylsulfonium Halides from Dimethyl Sulfide

Methyl
Halide

Solvent
Temperat
ure (°C)

Pressure
Reaction
Time

Yield (%)
Referenc
e

Methyl

Iodide
Neat 25 Ambient 15 h 66 [4]

Methyl

Bromide
Water 61-67 40-50 psig ~4 h 97.3-100.4 [1]

Methyl

Chloride
Water 58-60 80 psig 4 h 51.2 [5]
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From Dimethyl Sulfoxide (DMSO)
Trimethylsulfoxonium iodide, a precursor to the related Corey's ylide (dimethylsulfoxonium

methylide), can be synthesized from DMSO and methyl iodide.[6] Trimethylsulfonium salts

can also be generated from DMSO under specific conditions.

Experimental Protocol (Trimethylsulfoxonium Iodide):

Combine dimethyl sulfoxide and methyl iodide in a reaction vessel.

The reaction is typically performed neat.

Stir the mixture at room temperature. The reaction is generally slow and may take several

days.

The product, trimethylsulfoxonium iodide, precipitates as a white solid.

Isolate the solid by filtration, wash with a solvent in which it is insoluble (e.g., ether), and dry.

In Situ Generation of Dimethylsulfonium Methylide
The in situ generation of dimethylsulfonium methylide is achieved by the deprotonation of a

trimethylsulfonium salt with a strong base immediately prior to or in the presence of the

electrophilic substrate.

Using Sodium Hydride in DMSO or THF
This is a classic and widely used method for generating sulfur ylides.[7]

Experimental Protocol:

To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and

thermometer, add sodium hydride (as a 60% dispersion in mineral oil).

Wash the sodium hydride with hexanes or petroleum ether to remove the mineral oil, and

then carefully decant the solvent.

Add anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to the flask.
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Stir the suspension at room temperature or with gentle heating (e.g., 40-45 °C) until the

evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion (in the case of

DMSO) or the deprotonation of the sulfonium salt.[8]

Cool the resulting solution of dimethylsulfonium methylide to the desired reaction

temperature (often 0 °C or room temperature).

The substrate (e.g., aldehyde or ketone) is then added, typically dropwise as a solution in the

same solvent.

Table 2: In Situ Generation Conditions

Precursor Base Solvent
Temperature
(°C)

Notes

Trimethylsulfoniu

m Iodide
NaH DMSO RT to 45

Formation of

dimsyl sodium as

the active base.

[7][9]

Trimethylsulfoniu

m Iodide
NaH THF Reflux

Slower reaction

compared to

DMSO.

Trimethylsulfoxo

nium Iodide
NaH DMSO RT

Generates

dimethylsulfoxoni

um methylide.

[10]

Using Potassium tert-Butoxide in THF
Potassium tert-butoxide offers a milder and often more convenient alternative to sodium

hydride.

Experimental Protocol:

To a flame-dried flask under a nitrogen atmosphere, add trimethylsulfonium iodide and

anhydrous tetrahydrofuran (THF).
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Add a solution of potassium tert-butoxide in THF to the suspension.

The mixture is typically stirred at room temperature or heated to reflux to ensure complete

ylide formation.[11]

The resulting suspension containing dimethylsulfonium methylide is then ready for the

addition of the substrate.

Reaction Mechanism and Experimental Workflow
The overall process involves the formation of the sulfonium salt, its deprotonation to the ylide,

and the subsequent reaction of the ylide with a carbonyl compound to form an epoxide.
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Caption: Reaction pathway for epoxide synthesis.
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Caption: Experimental workflow for epoxide synthesis.

Safety Precautions
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen

gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere.

Methyl halides are toxic and volatile. They should be handled in a well-ventilated fume hood.

Dimethyl sulfoxide can penetrate the skin and carry dissolved substances with it. Wear

appropriate gloves and eye protection.

The reaction of sodium hydride with DMSO can be exothermic and may become

uncontrollable if the temperature is not managed, especially on a large scale.[12][13] Proper

cooling and slow addition of reagents are crucial.

Reactions under pressure should be conducted behind a blast shield in appropriate

pressure-rated equipment.

Conclusion
The in situ generation of dimethylsulfonium methylide is a fundamental and powerful tool in

organic synthesis. The choice of precursor and base can be tailored to the specific

requirements of the reaction. The protocols provided herein offer reliable methods for

accessing this versatile reagent, enabling the efficient synthesis of epoxides and other three-

membered rings. Careful attention to reaction conditions and safety procedures is essential for

successful and safe execution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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